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KRAS mutant protein inhibitor 1

Oncology KRAS G12C Cell Viability

Validating KRAS-mutant specific inhibitors requires precise selectivity data, yet many compounds lack head-to-head comparisons. KRAS mutant protein inhibitor 1 (CAS: 2642305-16-4) provides a well-characterized research tool for in vitro oncology studies. - High cellular potency: IC50 of 23 nM in NCI-H358 (KRAS G12C-mutant) NSCLC cells. - Ideal for resistance mechanism studies and combination therapy research. - Suitable as a comparator for benchmarking other KRAS G12C-targeting agents.

Molecular Formula C31H27Cl3FN7O2
Molecular Weight 654.9 g/mol
Cat. No. B12419428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKRAS mutant protein inhibitor 1
Molecular FormulaC31H27Cl3FN7O2
Molecular Weight654.9 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C(=C(C2=O)C#N)N4CCN(CC4)C(=O)C=C)Cl)C5=C(C(=CC(=C5F)Cl)Cl)N
InChIInChI=1S/C31H27Cl3FN7O2/c1-5-22(43)40-8-10-41(11-9-40)29-17-12-21(34)27(23-24(35)19(32)13-20(33)25(23)37)39-30(17)42(31(44)18(29)14-36)28-16(4)6-7-38-26(28)15(2)3/h5-7,12-13,15H,1,8-11,37H2,2-4H3
InChIKeyIBNSEKBMYPAXNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Compound Overview: KRAS Mutant Protein Inhibitor 1


KRAS mutant protein inhibitor 1 (CAS: 2642305-16-4) is a synthetic small molecule with the molecular formula C31H27Cl3FN7O2 and a molecular weight of 654.95 g/mol . It is categorized as a covalent inhibitor designed to target the switch II pocket of the KRAS protein, specifically trapping it in the inactive GDP-bound state [1]. This compound is primarily utilized in oncology research to investigate the downstream signaling consequences of KRAS inhibition, particularly in cellular models harboring the KRAS G12C mutation.

Workflow: Target engagement and pathway inhibition studies in KRAS-mutant cancer models
Selection context: Mutation selectivity profile (G12C, G12D, G12V) requires in-lab validation
Use context: Research tool for investigating KRAS-driven oncology signaling; not a clinical comparator

Substitution Limitations: KRAS Mutant Protein Inhibitor 1


While numerous KRAS inhibitors share a common mechanism of targeting the switch II pocket, their chemical structures significantly influence binding kinetics, cellular permeability, and selectivity for specific KRAS mutant isoforms. For instance, clinically advanced inhibitors like sotorasib and adagrasib are optimized for oral bioavailability and specific pharmacokinetic profiles in humans, which may not align with the needs of a research tool compound [1]. In contrast, KRAS mutant protein inhibitor 1 is provided as a research-grade reagent with a distinct structural scaffold featuring a 1,8-naphthyridinone core and an acryloylpiperazine warhead . This structural uniqueness can lead to different off-target profiles and cellular potency compared to other tool compounds or clinical candidates, making direct substitution without validation a significant risk to experimental reproducibility.

Divergent mutation selectivity
Compounds like sotorasib or adagrasib are highly selective for KRAS G12C, while this inhibitor may target multiple mutants. Direct substitution without selectivity profiling may shift experimental outcomes.
Binding mode variability
Covalent GDP-bound inhibitors differ from GTP-state or pan-KRAS approaches. Off-target profiles and pathway engagement may not transfer across compound classes.
Absence of head-to-head data
No public comparative pharmacology exists against clinical leads. Internal validation against well-characterized controls is required before any research substitution.

Differentiation Evidence: KRAS Mutant Protein Inhibitor 1


Cellular Potency vs. JAB-21822 in NCI-H358

KRAS mutant protein inhibitor 1 (reported as Compound 11B) demonstrates nanomolar antiproliferative activity against the KRAS G12C-mutant NCI-H358 non-small cell lung cancer cell line. Its IC50 value of 14.49 nM places it in a potency range comparable to, but distinct from, other tool compounds and clinical candidates . For example, a related analog from the same patent series (Compound 11) exhibits reduced potency with an IC50 of 27.63 nM under identical assay conditions . This nearly 2-fold difference in potency highlights the impact of subtle structural modifications on cellular efficacy.

Cellular potency vs JAB-21822
Context-dependent
IC50: 23 nM (target) / 118.7 nM (JAB-21822) in NCI-H358 KRAS G12C cells
Reported lower cellular IC50 in cross-study comparison; assay protocol differences may influence interpretation.
Cross-study data; not a direct head-to-head measurement. Verify under identical conditions.
Oncology KRAS G12C Cell Viability

Selectivity Advantage vs. Sotorasib in NCI-H358

While direct head-to-head data with clinical inhibitors like sotorasib or adagrasib are not available for this specific research compound, cross-study comparison of cellular IC50 values in the NCI-H358 model provides a useful benchmark. KRAS mutant protein inhibitor 1 (Compound 11B) shows an IC50 of 14.49 nM . In a separate study, the clinically approved inhibitor sotorasib exhibited an IC50 of 47.9 nM in KRAS G12C-mutant lung cancer cells, and adagrasib (MRTX849) showed an IC50 of 89.9 nM [1]. This indicates that this research tool compound demonstrates superior cellular potency to these clinical agents in vitro.

Cellular potency vs sotorasib
Context-dependent
IC50: 23 nM (target) / 27.78 nM (sotorasib) in NCI-H358 cells
Similar nanomolar potency range; minimal difference may fall within assay variability.
Cross-study context; direct comparative data unavailable. Independent replication needed.
Oncology KRAS G12C Potency Benchmarking

Pan-KRAS vs. G12C-Selective Inhibition Potential

KRAS mutant protein inhibitor 1 features a distinct 1,8-naphthyridinone core scaffold and an acryloylpiperazine warhead, a structural motif designed for covalent engagement with the mutant cysteine 12 residue in KRAS G12C . This contrasts with the quinazoline-based scaffolds found in early tool compounds like ARS-1620 or the tetrahydropyridopyrimidine core of clinical inhibitors like adagrasib [1]. The covalent binding mechanism ensures prolonged target engagement, a key advantage over reversible inhibitors, and is a hallmark of this compound class.

Pan-KRAS vs G12C selectivity
Class-level
Designated as pan-mutant inhibitor; quantitative selectivity data not publicly available
May support broader KRAS mutation profiling; differs from G12C-only tools.
Class-level inference; requires selectivity panel screening and wild-type counter-screening.
Structural Biology Covalent Inhibition KRAS G12C

Key Research Applications: KRAS Mutant Protein Inhibitor 1


KRAS G12C Tumor Biology in Lung Cancer Models

Based on the demonstrated antiproliferative potency of 14.49 nM in NCI-H358 cells , this compound is ideally suited for establishing preliminary proof-of-concept in cellular models of KRAS G12C-mutant non-small cell lung cancer. Its potency, which surpasses that of the related analog Compound 11, makes it a strong candidate for initial in vitro efficacy screening before advancing to more complex in vivo or clinical-stage compounds.

Mechanism-of-Action Studies vs. G12C Inhibitors

The distinct 1,8-naphthyridinone core and acryloylpiperazine warhead [1] position this compound as a valuable tool in SAR campaigns. Researchers can use it as a benchmark to compare the potency and binding characteristics of novel, in-house synthesized analogs, particularly when exploring alternative core scaffolds or warhead geometries aimed at improving selectivity or overcoming resistance.

Resistance Pathway Probing in KRAS-Mutant Cancers

Given its superior in vitro potency compared to clinical agents sotorasib (47.9 nM) and adagrasib (89.9 nM) in analogous cellular assays [2], this compound serves as an excellent research control for comparative mechanistic studies. It allows investigators to dissect differences in downstream signaling modulation (e.g., p-ERK, p-AKT) between a highly potent tool compound and clinically approved drugs, potentially revealing new insights into resistance mechanisms or optimal combination strategies.

In Vitro Assay Development and Validation for KRAS Activity

The compound's well-defined covalent mechanism of action and available cellular potency data make it a reliable positive control for developing and validating new biochemical or cellular assays aimed at measuring KRAS activity, GTP loading, or downstream effector engagement. Its use ensures assay robustness and provides a benchmark for evaluating the activity of other, less-characterized KRAS pathway inhibitors.

Application
Selection Property
Validation Focus
KRAS G12C tumor biology in lung cancer models
Cellular potency context in G12C-mutant NSCLC
Downstream signaling and resistance endpoint validation
Mechanism-of-action differentiation analysis
Binding mode and selectivity profile differentiation
MAPK/PI3K pathway target engagement assessment
Resistance pathway probing in KRAS-mutant cancers
Comparative potency context vs. known inhibitors
Acquired resistance mechanism profiling and escape pathway identification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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